Filastatin

Content Navigation

CAS Number

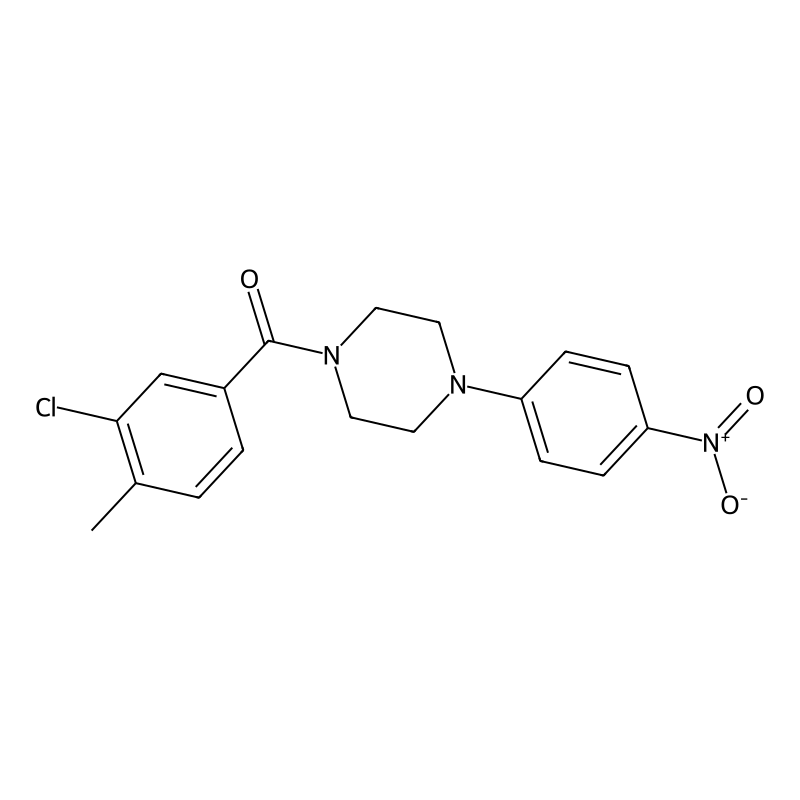

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antifungal Properties

Filastatin is a small molecule identified for its ability to inhibit the growth of fungal pathogens, particularly Candida albicans. This fungus is a common commensal organism in humans, but it can also cause opportunistic infections, especially in immunocompromised individuals []. Research has shown that filastatin disrupts the ability of C. albicans to transition from its yeast form to its hyphal form [, ]. This transition is crucial for fungal virulence, as the hyphal form allows the fungus to adhere to tissues and invade the host. By preventing this transition, filastatin may offer a novel therapeutic strategy for treating Candida infections.

Anti-Biofilm Activity

Fungal pathogens often form biofilms, which are complex communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously difficult to treat with conventional antifungal drugs, as they can shield the underlying fungal cells from the medication. Studies have shown that filastatin can inhibit the formation of Candida biofilms and disrupt existing biofilms [, ]. This suggests that filastatin could be a valuable tool for combating fungal infections that are resistant to standard treatments.

Filastatin is a small molecule compound identified as a potent inhibitor of Candida albicans, a pathogenic fungus known for causing infections in humans. The compound's chemical structure is characterized by the formula C₁₈H₁₈ClN₃O₃. Filastatin effectively disrupts the adhesion and morphogenesis of Candida albicans, preventing its ability to form biofilms and invade host tissues. This inhibition is crucial because the initial adhesion of Candida albicans to surfaces, including medical devices, is a key step in its pathogenicity .

Filastatin's antifungal activity stems from its ability to inhibit Candida albicans adhesion and hyphal morphogenesis [, ]. It achieves this by blocking the induction of the HWP1 promoter, a key regulator of genes involved in hyphal formation []. Additionally, Filastatin disrupts Candida's adhesion to both polystyrene and human cells []. These effects collectively hinder Candida's ability to establish infections.

- Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.

- Reactions: Common reactions may include condensation reactions, nucleophilic substitutions, and cyclization steps.

- Purification: After synthesis, Filastatin is typically purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Detailed synthetic protocols may be found in specialized chemical literature or research articles focusing on antifungal compounds .

The biological activity of Filastatin has been extensively studied, revealing its effectiveness in several key areas:

- Inhibition of Adhesion: Filastatin significantly reduces the adhesion of Candida albicans to polystyrene and human epithelial cells.

- Morphological Changes: It alters fungal morphology, preventing the transition from yeast to hyphal forms.

- Biofilm Formation: The compound inhibits biofilm formation on various surfaces, including silicone elastomers.

- Pathogenicity Reduction: In nematode models and mouse mucosal infection assays, Filastatin has shown efficacy in reducing fungal pathogenesis .

Filastatin has promising applications in various fields:

- Medical Devices: As an antifungal agent, it can be used to coat medical devices to prevent Candida albicans infections.

- Pharmaceutical Development: Its unique properties make it a candidate for developing new antifungal therapies.

- Research Tool: Filastatin serves as a chemical probe for studying fungal pathogenesis and signaling pathways involved in adhesion and morphogenesis .

Interaction studies have shown that Filastatin not only inhibits Candida albicans but also interacts with other cellular pathways. These studies typically involve:

- High-Throughput Screening: Identifying additional targets affected by Filastatin through phenotypic assays.

- Molecular Dynamics Simulations: Understanding how Filastatin binds to its target proteins and alters their function.

- Gene Expression Analysis: Evaluating changes in gene expression profiles in response to Filastatin treatment, providing insights into its mechanism of action .

Similar Compounds

Filastatin shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Structure | Key Activity |

|---|---|---|

| Echinocandin | C₃₁H₄₄N₄O₈ | Inhibits cell wall synthesis in fungi |

| Caspofungin | C₃₁H₄₅N₅O₉ | Antifungal agent targeting Candida |

| Amphotericin B | C₃₅H₅₃N₃O₁₂ | Disrupts fungal cell membranes |

| Voriconazole | C₂₂H₂₃ClN₆O | Inhibits ergosterol biosynthesis |

Filastatin's uniqueness lies in its specific inhibition of adhesion and morphogenesis rather than direct cell lysis or membrane disruption seen in other antifungals . This targeted approach makes it particularly valuable for preventing infections before they can establish themselves.

Filastatin demonstrates potent inhibitory effects on Candida albicans hyphal morphogenesis through multiple mechanistic pathways. The compound, with the chemical name (3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)-1-piperazinyl]-methanone and molecular formula C18H18ClN3O3, exhibits significant antifungal activity with an IC50 of approximately 3 μM in adhesion assays [1] [2]. This concentration corresponds to roughly 1.1 μg/mL, which is comparable to or more potent than existing antifungal compounds [1] [2].

The inhibition of hyphal morphogenesis by filastatin occurs across multiple inducing conditions. Under carbon starvation conditions using Spider media, filastatin completely blocks hyphal formation at concentrations greater than 2.5 μM [1] [2]. Similarly, when Candida albicans cells are exposed to mammalian serum, a physiologically relevant hyphal-inducing stimulus, filastatin inhibits the morphological transition with detectable effects occurring within 60 minutes of treatment [1] [2]. The compound maintains its inhibitory effects throughout extended incubation periods, with complete suppression of filamentation observed even after 16 hours of continuous exposure [1] [2].

Morphological analysis reveals that filastatin-treated cells retain their characteristic yeast-form budding morphology throughout the experimental time course, preventing the elongated hyphal structures that are essential for pathogenesis [1] [2]. The compound affects not only individual cell morphology but also colony-level phenotypes, abolishing the characteristic wrinkled colony morphology that Candida albicans displays when grown on solid Spider media [1] [2]. This wrinkled phenotype reflects transitions between hyphal and yeast forms, and its elimination by filastatin indicates comprehensive inhibition of the morphogenetic program [1] [2].

The temporal dynamics of filastatin activity demonstrate rapid onset and sustained duration. Morphological differences between control and filastatin-treated cultures become apparent as early as 60 minutes in serum-containing media and 90 minutes in Spider media [1] [2]. The effect of filastatin can be detected within 2 hours using molecular reporter assays, and the inhibition persists throughout extended observation periods [1] [2]. Importantly, the anti-filamentation effects occur independently of significant growth inhibition, as filastatin shows only modest effects on yeast-form cell growth rates in rich media [1] [2].

Suppression of Hyphal-Specific Promoter HWP1 Activation

Filastatin exerts its antifungal effects through direct suppression of hyphal-specific gene expression, particularly targeting the HWP1 promoter activation. HWP1 (Hyphal Wall Protein 1) encodes a major Candida albicans hyphae cell wall protein that serves as a substrate for mammalian transglutaminases, facilitating cross-linking of the fungus to epithelial cells [1] [2] [3]. The transcriptional induction of the HWP1 promoter represents an early and essential event in the process of hyphal development [2].

Experimental evidence demonstrates that filastatin blocks the transcriptional induction of the HWP1 promoter using Red Fluorescent Protein reporter systems driven by the hyphal-specific HWP1 promoter [1] [2]. This molecular reporter approach provides quantitative assessment of transcriptional activity beyond morphological observations. The suppression of HWP1 promoter activity occurs rapidly, with detectable effects within 2 hours of Spider media addition in the presence of filastatin [1] [2].

The inhibition of HWP1 expression by filastatin has significant functional consequences for fungal pathogenesis. HWP1 is critical for adhesion processes, as it facilitates the attachment of Candida albicans cells to mammalian epithelia through its role as a transglutaminase substrate [3]. The protein contains important functional domains including Gln/Pro and Ser/Thr repeats that are involved in cellular adhesion and cross-linking with other surface proteins [3]. Natural variants of HWP1 with deletions in these repeat regions show significantly reduced hyphal growth and biofilm formation capabilities [3].

Studies examining HWP1 expression during biofilm formation reveal that the gene shows biofilm-specific allelic differential expression [3]. Strains with reduced HWP1 expression demonstrate significantly impaired biofilm formation, with reductions of up to 90.8% compared to wild-type strains [3]. This correlation between HWP1 expression levels and biofilm formation capacity underscores the importance of filastatin-mediated suppression of this promoter in disrupting fungal pathogenesis mechanisms.

The suppression of HWP1 promoter activity by filastatin occurs through downstream effects on transcriptional regulation rather than direct interaction with transcription factors. The compound appears to interfere with the cellular machinery responsible for hyphal-specific gene expression programs, effectively preventing the coordinated upregulation of genes required for morphogenetic transitions [1] [2]. This mechanism provides a molecular basis for the observed phenotypic effects on hyphal morphogenesis and biofilm formation.

Modulation of cAMP-PKA and Ras1 Signaling Pathways

Filastatin demonstrates remarkable ability to modulate multiple signaling pathways involved in Candida albicans morphogenesis, particularly the cAMP-PKA (cyclic adenosine monophosphate-protein kinase A) and Ras1 signaling cascades. The compound acts downstream of multiple signaling pathways, indicating a convergent mechanism of action that disrupts hyphal formation regardless of the upstream inducing signal [1] [2].

The cAMP-PKA pathway represents a central regulatory system for hyphal morphogenesis in Candida albicans. Under normal conditions, hyphal induction by Spider media requires functional cAMP-PKA signaling [1] [2]. The pathway involves G protein-coupled receptor Gpr1, which becomes hyperfilamentous on solid Spider media through PKA stimulation [1] [2]. Filastatin completely blocks hyphal morphogenesis in cells constitutively overexpressing Gpr1, demonstrating its ability to overcome PKA-stimulated filamentation [1] [2].

Further evidence for downstream action comes from experiments with hyperactive signaling mutants. Filastatin inhibits hyphal formation in cells expressing hyperactive Ras1 signaling protein (ras1-G13V), an overexpressed constitutively active G-α subunit that acts upstream of Efg1 (gpa2-Q355L), and a constitutively expressed Efg1 transcription factor with a phosphomimetic mutation simulating constitutive PKA signaling (PCKpr-efg1-T206E) [1] [2]. In all these mutant strains, which are normally hyperfilamentous compared to wild-type cells, filastatin treatment results in retention of planktonic, budded morphology [1] [2].

The relationship between cAMP-PKA signaling and filastatin action is complex and context-dependent. Recent research indicates that while the cAMP-PKA pathway is crucial for in vitro filamentation, it may not be required for filamentation during in vivo infection [4] [5]. Studies using intravital imaging approaches demonstrate that strains lacking adenylyl cyclase (CYR1) or PKA catalytic subunits (Tpk1 and Tpk2) show only slightly reduced filamentation in vivo despite being completely unable to filament in RPMI with 10% serum at 37°C [4] [5]. This suggests that filastatin targets mechanisms that are important under both in vitro and in vivo conditions.

Ras1 signaling pathway modulation represents another critical aspect of filastatin activity. Ras1 is essential for Candida albicans virulence and is involved in multiple cellular processes including hyphal morphogenesis, biofilm formation, and antifungal resistance [6] [7]. The protein requires proper membrane localization through farnesylation and palmitoylation for optimal function [6]. Ras1 stimulates adenylate cyclase-dependent phenotypes and can occur even in the absence of these lipid modifications under certain conditions [6].

Research demonstrates that Ras1 overexpression increases antifungal susceptibility to multiple drugs with different mechanisms, while Ras1 deletion decreases susceptibility [7]. This indicates that Ras1 has broad effects on antifungal resistance through non-specific mechanisms [7]. Filastatin's ability to inhibit Ras1-mediated signaling therefore has implications beyond morphogenesis, potentially affecting drug resistance patterns and biofilm formation capabilities [7].

The compound also affects the Cph1 pathway, which operates independently of cAMP-PKA signaling. The modified sugar GlcNAc stimulates hyphal morphogenesis through activation of transcription factor Cph1 rather than the PKA pathway [1] [2]. Filastatin inhibits formation of hyphae in response to GlcNAc-containing media and constitutive overexpression of Cph1, indicating that the compound affects multiple signaling pathways or acts by disrupting the cellular machinery required for elongated structure formation [1] [2].

Downstream Effects on Ergosterol Biosynthesis (ERG11)

While filastatin primarily targets hyphal morphogenesis and adhesion mechanisms, its effects on cellular metabolism and membrane composition likely involve interactions with ergosterol biosynthesis pathways, particularly through indirect effects on ERG11 and related genes. ERG11 encodes lanosterol 14α-demethylase, a cytochrome P450 enzyme that represents the primary target of azole antifungal drugs and a rate-limiting step in ergosterol biosynthesis [8] [9] [10] [11].

The ergosterol biosynthesis pathway involves a complex series of enzymatic reactions that convert simple precursors to ergosterol, the predominant sterol in fungal cell membranes [9] [10]. ERG11 occupies a central position in this pathway, catalyzing the removal of the 14α-methyl group from lanosterol [10]. This enzyme functions in association with NADPH-cytochrome P450 reductase (encoded by NCP1) and represents one of two rate-limiting steps in sterol biosynthesis, along with ERG1 (squalene epoxidase) [10].

The regulation of ergosterol biosynthesis genes responds dynamically to disruptions in sterol homeostasis. When ergosterol biosynthesis is inhibited by azole antifungals, cells activate transcriptional responses that upregulate multiple ERG genes [8] [11]. This upregulation includes not only ERG11 but also genes encoding enzymes that function upstream (ERG9, ERG1, ERG7) and downstream (ERG25, ERG3) of lanosterol demethylase in the biosynthetic pathway [8] [11]. The response occurs within 2-3 hours of azole exposure and represents a compensatory mechanism to maintain sterol homeostasis [11].

Filastatin's effects on cellular morphogenesis and membrane-associated processes likely create conditions that influence ergosterol biosynthesis regulation. The compound's inhibition of hyphal morphogenesis requires extensive membrane remodeling and reorganization of cellular architecture [1] [2]. During the yeast-to-hyphal transition, Candida albicans cells undergo significant changes in membrane composition and sterol distribution to support the dramatic morphological changes required for filament formation [12] [13].

The connection between morphogenesis and sterol metabolism is further supported by evidence that ergosterol biosynthesis enzymes exhibit complex subcellular localization patterns. Multiple enzymes participating in late-stage ergosterol biosynthesis are transmembrane proteins that associate into functional complexes called ergosomes to facilitate catalysis [10]. ERG11, ERG25, ERG27, and ERG28 represent the core components of these complexes [10]. The dual localization of various Erg enzymes between the endoplasmic reticulum and lipid particles appears to determine their functionality [10].

Recent research reveals that disruption of specific steps in ergosterol biosynthesis can result in distinct transcriptional responses [14]. Deletion of ERG2, which encodes C-8 sterol isomerase, induces expression of CDR4 (an azole efflux pump) and ERG24 but not other ERG genes responsive to ERG11 inactivation [14]. This indicates that inhibition of different biosynthetic steps triggers pathway-specific regulatory responses [14]. The accumulation of specific sterol intermediates appears to serve as regulatory signals that activate transcriptional programs [14].

The downstream effects of filastatin on ergosterol biosynthesis likely occur through its primary mechanisms of morphogenesis inhibition rather than direct enzyme inhibition. The compound's effects on cellular adhesion, biofilm formation, and hyphal development create metabolic conditions that require adjustments in sterol biosynthesis and membrane composition [1] [2]. The temporal coordination between morphogenetic programs and metabolic adjustments suggests that filastatin's antifungal activity involves complex interactions between signaling pathways, transcriptional regulation, and metabolic homeostasis.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Dates

Explore Compound Types